molecular formula C9H20N2 B2794466 [1-(butan-2-yl)pyrrolidin-3-yl]methanamine CAS No. 914202-85-0

[1-(butan-2-yl)pyrrolidin-3-yl]methanamine

Cat. No.: B2794466
CAS No.: 914202-85-0
M. Wt: 156.273
InChI Key: UXHLFFAPGDGJKW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of [1-(butan-2-yl)pyrrolidin-3-yl]methanamine can be achieved through several synthetic routes. One common method involves the reaction of butan-2-ylamine with pyrrolidine-3-carbaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

[1-(butan-2-yl)pyrrolidin-3-yl]methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include the corresponding pyrrolidinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from reduction include the corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted pyrrolidine derivatives.

Scientific Research Applications

[1-(butan-2-yl)pyrrolidin-3-yl]methanamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activities.

    Biology: In biological research, the compound is used to study the structure-activity relationships of pyrrolidine derivatives. It serves as a model compound for investigating the interactions of pyrrolidines with biological targets.

    Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

    Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

[1-(butan-2-yl)pyrrolidin-3-yl]methanamine can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound of the pyrrolidine class, which lacks the butan-2-yl and methanamine substituents.

    Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group at the 2-position.

    Pyrrolidin-2,5-dione: A derivative of pyrrolidine with carbonyl groups at the 2- and 5-positions.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

The compound [1-(butan-2-yl)pyrrolidin-3-yl]methanamine, which contains a pyrrolidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrolidine derivatives are known for their diverse pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Target of Action

The specific biological targets of this compound remain largely unidentified. However, compounds with a pyrrolidine structure are commonly utilized in drug discovery for their ability to interact with various biological systems.

Mode of Action

Pyrrolidine-based compounds often modulate multiple biochemical pathways, influencing cellular processes such as apoptosis, cell proliferation, and inflammation. The presence of the pyrrolidine ring facilitates interactions with receptors and enzymes involved in these pathways.

Anticancer Activity

Research indicates that pyrrolidine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrrolidine compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The cytotoxic effects are often dose-dependent, with varying IC50 values depending on the structural modifications of the compounds .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduces apoptosis
Compound XA5490.98Inhibits c-Met signaling
Compound YHeLa1.05Triggers G0/G1 phase arrest

Antimicrobial Activity

Pyrrolidine derivatives also display antimicrobial properties. They have been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Selected Pyrrolidine Compounds

CompoundBacterial StrainMIC (µg/mL)Mechanism of Action
This compoundE. coliTBDDisrupts cell membrane
Compound ZS. aureus10Inhibits protein synthesis

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its efficacy as a drug candidate. The introduction of heteroatoms in the compound may enhance its solubility and permeability across biological membranes.

Case Studies

Several case studies have highlighted the potential of pyrrolidine derivatives in drug development:

  • Case Study on Anticancer Efficacy : A study evaluated a series of pyrrolidine derivatives for their anticancer activity against various cell lines. Results indicated that modifications to the pyrrolidine structure could enhance potency and selectivity against cancer cells .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of pyrrolidine derivatives against multi-drug resistant bacteria. The findings suggested that certain structural features contribute to increased antibacterial activity .

Properties

IUPAC Name

(1-butan-2-ylpyrrolidin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-8(2)11-5-4-9(6-10)7-11/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLFFAPGDGJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCC(C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914202-85-0
Record name [1-(butan-2-yl)pyrrolidin-3-yl]methanamine
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